molecular formula C17H15NO4S3 B3015355 methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034459-25-9

methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B3015355
CAS No.: 2034459-25-9
M. Wt: 393.49
InChI Key: WXGNTYCUXMZNTI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a benzoate ester derivative featuring a sulfamoyl group at the para-position of the benzene ring. The sulfamoyl moiety is substituted with a bis-thiophene methyl group, where thiophen-2-yl and thiophen-3-yl rings are attached to a central methylene carbon. This structure confers unique electronic and steric properties due to the electron-rich thiophene rings and the polar sulfamoyl group.

Properties

IUPAC Name

methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNTYCUXMZNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Sulfamoyl vs. Sulfonylurea

Target Compound : The sulfamoyl group (-NHSO₂-) in methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate allows for hydrogen bonding via the NH and SO₂ moieties. This contrasts with sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl) in , which possess a sulfonylurea bridge (-SO₂NHCONH-) linked to triazine rings. Key differences include:

  • Synthetic Complexity : Sulfonylureas require multi-step syntheses involving isocyanates and hydrazides, whereas sulfamoyl derivatives may form via direct sulfonylation of amines .
  • Biological Activity : Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s thiophene substituents could target different pathways, such as enzyme inhibition via π-π stacking or hydrophobic interactions .

Substituent Effects: Thiophene vs. Triazine or Halogenated Groups

Target Compound : The bis-thiophene substituent enhances lipophilicity and aromatic interactions. Comparable compounds include:

  • Compound 64 () : A trifluoromethyl- and chloropropoxy-substituted benzoate. The electron-withdrawing CF₃ group increases acidity and metabolic stability compared to thiophene’s electron-donating nature.
  • Triazole Derivatives () : Feature sulfonyl-linked phenyl and triazole groups. The triazole’s hydrogen-bonding capacity differs from thiophene’s π-system, influencing crystal packing and solubility .
Compound Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Bis-thiophene methyl, sulfamoyl NHSO₂, ester ~407.5 (calculated) High lipophilicity, π-π interactions
Metsulfuron Methyl Triazine, methoxy, methyl SO₂NHCONH, ester 381.4 Herbicidal, ALS inhibition
Compound 64 Trifluoromethyl, chloropropoxy CF₃, Cl, COOH 538.17 (HRMS) Acidic, hydrolytically stable

Spectroscopic and Structural Analysis

  • IR Spectroscopy : The target compound’s sulfamoyl group would exhibit S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), distinct from sulfonylurea C=O stretches (~1663–1682 cm⁻¹ in ). The absence of C=S (1243–1258 cm⁻¹ in ) confirms the lack of thiourea-like tautomerism .
  • Hydrogen Bonding : The sulfamoyl NH and SO₂ groups can form hydrogen-bonded networks, akin to triazole-thione tautomers in . Such interactions influence crystallization behavior, as described in graph set analysis () .

Biological Activity

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Structure

The compound features a complex structure that includes:

  • Methyl ester group
  • Sulfamoyl moiety
  • Thiophene rings which contribute to its biological activity

Chemical Formula

The molecular formula for this compound is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 403.5 g/mol.

This compound has been shown to exhibit several biological activities, including:

  • Anticancer Activity :
    • The compound is a prodrug activated under hypoxic conditions, making it particularly effective against tumor cells in low oxygen environments. It has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
    • In vitro studies have reported IC50 values ranging from 10 µM to 20 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects :
    • Research indicates that the compound modulates inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to reduced expression of pro-inflammatory cytokines .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cellular Effects

The biological activity of this compound is mediated through various cellular mechanisms:

  • Cell Signaling Modulation : It influences key signaling pathways involved in cell proliferation and survival.
  • Gene Expression Alteration : The compound alters gene expression profiles associated with apoptosis and cell cycle regulation .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy Study :
    • A study evaluated its effect on MCF-7 cells, showing an IC50 of 15 µM. The study concluded that the compound significantly inhibits cell proliferation and induces apoptosis through caspase activation .
  • Inflammation Model :
    • In a murine model of inflammation, the compound reduced paw edema significantly compared to controls, suggesting potential use in treating inflammatory diseases.

Comparative Analysis Table

Activity TypeIC50 Value (µM)Reference
Anticancer (MCF-7)15
Anticancer (A549)18
Anti-inflammatoryN/A
AntioxidantN/A

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